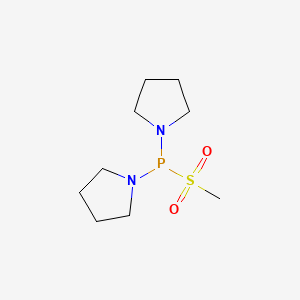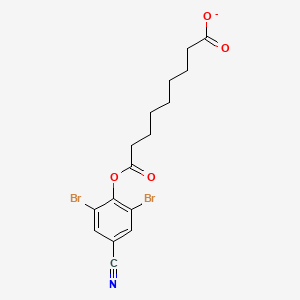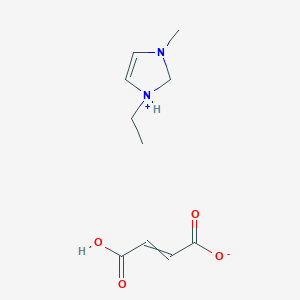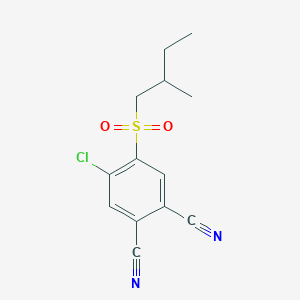
Methylsulfonyl(dipyrrolidin-1-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylsulfonyl(dipyrrolidin-1-yl)phosphane is a chemical compound with the molecular formula C10H20N2O2PS It is known for its unique structure, which includes a phosphane core bonded to two pyrrolidinyl groups and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methylsulfonyl(dipyrrolidin-1-yl)phosphane typically involves the reaction of dipyrrolidinylphosphine with methylsulfonyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions usually include a solvent like tetrahydrofuran (THF) and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methylsulfonyl(dipyrrolidin-1-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The pyrrolidinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
Methylsulfonyl(dipyrrolidin-1-yl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of methylsulfonyl(dipyrrolidin-1-yl)phosphane involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphane core can donate electron density to metal ions, facilitating various catalytic transformations. The methylsulfonyl group can also participate in redox reactions, contributing to the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Tris(1-pyrrolidinyl)phosphine: Similar in structure but lacks the methylsulfonyl group.
Triphenylphosphine: A common phosphine ligand used in many catalytic processes.
Tris(dimethylamino)phosphine: Another phosphine ligand with different substituents.
Uniqueness
Methylsulfonyl(dipyrrolidin-1-yl)phosphane is unique due to the presence of both pyrrolidinyl and methylsulfonyl groups, which impart distinct reactivity and coordination properties. This makes it a versatile compound for various applications in synthesis and catalysis.
Propiedades
Número CAS |
141930-79-2 |
|---|---|
Fórmula molecular |
C9H19N2O2PS |
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
methylsulfonyl(dipyrrolidin-1-yl)phosphane |
InChI |
InChI=1S/C9H19N2O2PS/c1-15(12,13)14(10-6-2-3-7-10)11-8-4-5-9-11/h2-9H2,1H3 |
Clave InChI |
YOADSBCFGPRNHS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)P(N1CCCC1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[3-(bromomethyl)-2-methylphenyl]propan-1-one](/img/structure/B12549045.png)
![2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B12549051.png)
![(19E,21E,23E,25E,27E,29E,31E)-33-[3,5-dihydroxy-4-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B12549059.png)


![N~1~,N~1'~-(Ethane-1,2-diyl)bis{N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine}](/img/structure/B12549074.png)

![3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl-](/img/structure/B12549102.png)

![2-Acetamido-N-{4-[hydroxy(oxo)phosphaniumyl]butanoyl}-L-alanyl-L-alanine](/img/structure/B12549108.png)
![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12549119.png)



